molecular formula C5H9NO4S2 B099139 S-Carboxymethylthiocysteine CAS No. 15253-37-9

S-Carboxymethylthiocysteine

Cat. No. B099139
CAS RN: 15253-37-9
M. Wt: 211.3 g/mol
InChI Key: UNYCMVYZPHQQBE-VKHMYHEASA-N
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Description

S-Carboxymethylthiocysteine is a chemical compound with the molecular formula C5H9NO4S2 . It contains 20 bonds in total, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 disulfide .


Molecular Structure Analysis

The molecular structure of S-Carboxymethylthiocysteine includes 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 disulfide . The structure can be analyzed using single-crystal X-ray diffraction (SC-XRD) analysis .

Scientific Research Applications

Metabolism and Pharmacokinetics

Antioxidant Properties

S-Carboxymethyl Cysteine exhibits antioxidant properties, which are significant in treating neurodegenerative disorders like Parkinson’s disease. In an in vitro model of Parkinson’s disease, it showed potential in protecting against oxidative stress and mitochondrial impairment, suggesting its role in slowing neurodegenerative processes (Catanesi et al., 2021).

Respiratory Applications

In respiratory medicine, the compound is used for its mucolytic properties. A study demonstrated its effects on airway bacterial load in rats exposed to cigarette smoke, suggesting its role in managing chronic obstructive pulmonary disease (COPD) (Sun et al., 2010). Another investigation into the effects of S‐carboxymethyl‐l‐cysteine on pulmonary sialyl transferase activity indicated its potential influence on bronchial mucus properties in bronchitic subjects (Berry, Lloyd, & Louisot, 1992).

properties

IUPAC Name

(2R)-2-amino-3-(carboxymethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S2/c6-3(5(9)10)1-11-12-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYCMVYZPHQQBE-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165042
Record name S-Carboxymethylthiocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Carboxymethylthiocysteine

CAS RN

15253-37-9
Record name S-Carboxymethylthiocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015253379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Carboxymethylthiocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EAW De Xifra, JD Sandy… - … Transactions of the …, 1976 - royalsocietypublishing.org
… S'-carboxymethylthiocysteine on highvoltage electrophoresis at pH 4.3 and on tlc in butanol:acetic acid:water (2:1:1, by vol.) Rt = 0.39 (cf. Schoberl, Tausant & Grafje 1956). …
Number of citations: 27 royalsocietypublishing.org

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